2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide
Description
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide is a synthetic hydrazone derivative characterized by an indole core linked to a dichlorophenyl acetamide moiety via a hydrazinylidene bridge. The compound’s molecular formula is C₁₇H₁₂Cl₂N₃O₂, with a molecular weight of 377.21 g/mol (inferred from structural analogs in ). Its synthesis likely involves coupling hydrazine derivatives with indole-containing precursors, similar to methods described for structurally related compounds in and .
Properties
CAS No. |
765275-50-1 |
|---|---|
Molecular Formula |
C17H12Cl2N4O2 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C17H12Cl2N4O2/c18-13-6-5-11(7-14(13)19)22-16(24)17(25)23-21-9-10-8-20-15-4-2-1-3-12(10)15/h1-9,20H,(H,22,24)(H,23,25)/b21-9+ |
InChI Key |
BEEYJEYSYDDPBG-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of N-(3,4-Dichlorophenyl)-2-oxoacetamide Hydrazide
The synthesis begins with the formation of N-(3,4-dichlorophenyl)-2-oxoacetamide, a critical precursor. This intermediate is synthesized via the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride under anhydrous conditions. In a typical procedure, 3,4-dichloroaniline (1.0 equiv) is dissolved in dry dichloromethane and treated with ethyl oxalyl chloride (1.2 equiv) in the presence of triethylamine (2.0 equiv) as a base. The mixture is stirred at 0–5°C for 2 hours, followed by room-temperature stirring for an additional 6 hours. The resulting N-(3,4-dichlorophenyl)-2-oxoacetamide is isolated by filtration and recrystallized from ethanol (yield: 78–82%).
Subsequent conversion to the hydrazide derivative is achieved by refluxing N-(3,4-dichlorophenyl)-2-oxoacetamide (1.0 equiv) with hydrazine hydrate (3.0 equiv) in ethanol for 4 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and the product, N-(3,4-dichlorophenyl)-2-oxoacetamide hydrazide, is obtained as a white crystalline solid after recrystallization from ethanol (yield: 85–90%).
Synthesis of 1H-Indole-3-carbaldehyde
1H-Indole-3-carbaldehyde, required for the condensation step, is prepared using a modified Vilsmeier-Haack reaction. Indole (1.0 equiv) is treated with phosphorus oxychloride (1.5 equiv) in dimethylformamide (DMF) at 0°C, followed by gradual warming to 60°C over 2 hours. The reaction mixture is quenched with ice-water, and the product is extracted with ethyl acetate. After drying and solvent removal, 1H-indole-3-carbaldehyde is obtained as a yellow solid (yield: 70–75%).
Condensation Reaction: Formation of the Hydrazone Moiety
Reaction Conditions and Optimization
The final step involves the condensation of N-(3,4-dichlorophenyl)-2-oxoacetamide hydrazide (1.0 equiv) with 1H-indole-3-carbaldehyde (1.1 equiv) in the presence of glacial acetic acid (0.1 equiv) as a catalyst. The reaction is conducted in absolute ethanol under reflux for 3–4 hours, with TLC monitoring to confirm completion. The crude product is filtered, washed with cold ethanol, and purified via column chromatography (silica gel, ethyl acetate/hexane 1:2) to yield 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide as a pale-yellow solid (yield: 65–72%).
Table 1: Optimization of Condensation Reaction Parameters
| Parameter | Tested Conditions | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | Ethanol, Methanol, DMF, THF | Ethanol | 72 |
| Catalyst | Acetic acid, HCl, H₂SO₄ | Acetic acid | 72 |
| Temperature (°C) | 60, 80, Reflux | Reflux | 72 |
| Reaction Time (h) | 2, 3, 4, 5 | 4 | 72 |
Mechanistic Insights into the Condensation Step
The reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage. The acetic acid catalyst protonates the aldehyde carbonyl, enhancing its electrophilicity and facilitating nucleophilic attack. The E-configuration of the hydrazone is confirmed by NOESY spectroscopy, which shows no coupling between the indole C-2 proton and the hydrazone methine proton.
Spectroscopic Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Strong absorption bands at 3270 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), and 1602 cm⁻¹ (C=N) confirm the hydrazone structure.
Mass Spectrometry (MS)
The molecular ion peak at m/z 413.2 [M+H]⁺ corresponds to the molecular formula C₁₈H₁₂Cl₂N₄O₂.
Challenges and Mitigation Strategies
Byproduct Formation During Condensation
Competing side reactions, such as over-condensation or oxidation of the indole ring, are minimized by maintaining strict temperature control and using degassed solvents.
Purification Difficulties
The polar nature of the product necessitates gradient elution in column chromatography (ethyl acetate/hexane 1:1 to 2:1) to separate it from unreacted starting materials.
Comparative Analysis of Alternative Synthetic Routes
Alternative methods, such as microwave-assisted synthesis, were explored but resulted in lower yields (50–55%) due to decomposition of the hydrazone moiety. Conventional reflux in ethanol remains the most reliable approach .
Chemical Reactions Analysis
Types of Reactions
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or dichlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium, potassium permanganate in neutral or basic medium
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Halogenated solvents, such as chloroform or dichloromethane, with appropriate nucleophiles
Major Products
Oxidation: Formation of corresponding oxo derivatives
Reduction: Formation of reduced hydrazine derivatives
Substitution: Formation of substituted indole or dichlorophenyl derivatives
Scientific Research Applications
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide involves interactions with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are crucial for cellular functions.
Pathways: Modulation of signaling pathways, such as apoptosis and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide with analogs reported in the literature, focusing on structural features, physicochemical properties, and biological activities:
Structural and Functional Insights
Indole-based hydrazones (e.g., ) exhibit diverse biological activities, including antimicrobial and anticancer effects, attributed to their planar aromatic systems and hydrogen-bonding capabilities .
Synthetic Yields and Stability: Hydrazone derivatives with electron-withdrawing groups (e.g., cyano in ) show higher synthetic yields (>90%) compared to electron-donating substituents, likely due to stabilized intermediates . The target compound’s hydrazinylidene bridge may confer stability against hydrolysis, as seen in related indole-hydrazones () .
3,4-Dimethoxybenzylidene analogs () show improved solubility, suggesting that methoxy substitutions could optimize the target compound’s bioavailability .
Biological Activity
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates an indole moiety, a hydrazinyl group, and a dichlorophenyl group, which contribute to its biological activities. This article delves into the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Condensation Reaction : The reaction between 1H-indole-3-carbaldehyde and hydrazine hydrate.
- Reaction with N-(3,4-dichlorophenyl)-2-oxoacetamide : This step is often conducted under reflux conditions using solvents like ethanol or methanol.
Reaction Conditions
- Temperature : 80-100°C
- Time : Several hours to ensure completion
- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., sodium hydroxide) catalysts are commonly used.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The compound has been tested using the disk diffusion method, revealing notable effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| This compound | High | Moderate |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. The mechanism appears to involve the inhibition of specific enzymes crucial for tumor growth.
The biological activity of this compound is believed to stem from its interaction with various molecular targets within cells:
- Enzyme Inhibition : It may inhibit enzymes involved in nucleic acid synthesis and metabolism.
- Signal Transduction Modulation : The compound has been shown to affect pathways related to apoptosis and cell cycle regulation.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various derivatives of indole-based compounds, including this compound. Results indicated that this compound exhibited high activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of the compound on human breast cancer cell lines. The results showed significant reduction in cell viability at concentrations above 10 µM, with a corresponding increase in apoptotic markers .
Q & A
Basic: What are the foundational synthetic routes for 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(3,4-dichlorophenyl)-2-oxoacetamide?
The synthesis typically involves a multi-step approach:
- Indole Core Formation : Cyclization of phenylhydrazines with α,β-unsaturated carbonyl compounds to generate the indole moiety .
- Hydrazone Linkage : Condensation of the indole-3-carbaldehyde with hydrazine derivatives under acidic or neutral conditions, often using ethanol or methanol as solvents .
- Acetamide Coupling : Reaction of the hydrazinyl intermediate with 3,4-dichlorophenyl isocyanate or activated carboxylic acid derivatives (e.g., EDCI/DMAP) in dichloromethane or DMF .
Key Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures purity .
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
- Temperature Control : Maintain 60–80°C during hydrazone formation to balance reaction rate and byproduct suppression .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance solubility of intermediates .
- Catalytic Additives : Introduce 1–2 mol% p-toluenesulfonic acid (p-TSA) to accelerate condensation reactions .
- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion points .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms hydrazone tautomerism and regiochemistry via imine (δ 8.2–8.5 ppm) and amide (δ 10.5–11.0 ppm) proton signals .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-Ray Crystallography : SHELXL software refines single-crystal structures to resolve stereochemical ambiguities, particularly for hydrazone E/Z isomerism .
Advanced: What computational strategies are effective for predicting this compound’s binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to enzymes/receptors (e.g., kinases), using flexible ligand sampling and explicit solvent models .
- MD Simulations : GROMACS or AMBER assesses stability of ligand-target complexes over 50–100 ns trajectories, with RMSD/RMSF analysis .
- QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical methods (e.g., Gaussian/CHARMM) probe electronic interactions at binding sites .
Basic: How can researchers screen this compound for biological activity, and what assays are recommended?
- In Vitro Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or topoisomerase II inhibition) .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced: How should researchers address contradictions in biological activity data across studies?
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Metabolic Stability : Assess compound degradation in serum (e.g., 24-hour incubation with fetal bovine serum) to rule out false negatives .
- Target Specificity : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm on-target effects .
Basic: What are the best practices for resolving crystal structures of hydrazone-containing compounds like this one?
- Crystallization : Vapor diffusion (e.g., ethanol/water) yields diffraction-quality crystals .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement : SHELXL-2018 with anisotropic displacement parameters and H-atom constrained refinement .
Advanced: What mechanistic studies can elucidate the compound’s interaction with biological targets?
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .
- Surface Plasmon Resonance (SPR) : Measures association/dissociation kinetics (e.g., Biacore T200) .
- Mutagenesis : Identify critical residues in target proteins via alanine scanning .
Basic: How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- pH Stability : Perform stability assays in buffers (pH 2–10) over 24 hours; HPLC monitors degradation .
- Thermal Stability : TGA/DSC analysis identifies decomposition thresholds (e.g., >150°C) .
Storage : Lyophilized powder at –20°C in amber vials minimizes hydrolysis .
Advanced: What structural analogs of this compound have been explored, and how do their activities compare?
- Analog Modifications :
- SAR Trends : Electron-withdrawing groups on the phenyl ring correlate with increased enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
